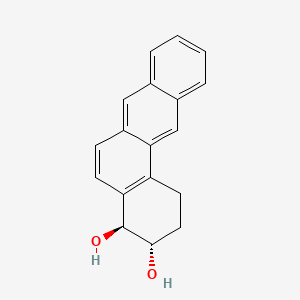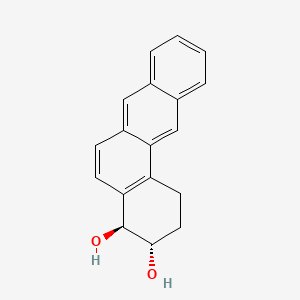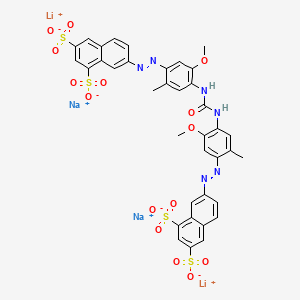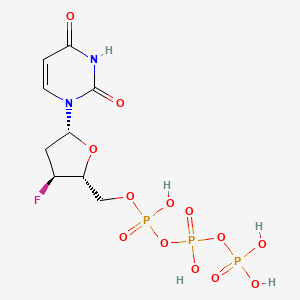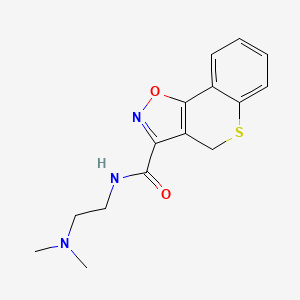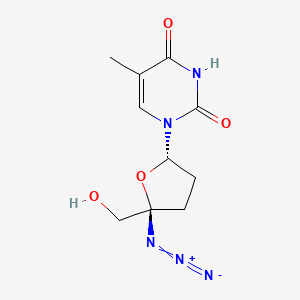
3-Hydroxy-7-methoxy-3-phenyl-4-chromanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-7-methoxy-3-phenyl-4-chromanone is a synthetic organic compound belonging to the chromanone family Chromanones are known for their diverse biological activities and are widely studied in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-7-methoxy-3-phenyl-4-chromanone typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form a chalcone intermediate. This intermediate undergoes cyclization in the presence of an acid catalyst to yield the chromanone structure. The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact, adhering to green chemistry principles.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like Jones reagent or PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the chromanone ring can be reduced to a hydroxyl group using sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Jones reagent, PCC, or potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Formation of 3-oxo-7-methoxy-3-phenyl-4-chromanone.
Reduction: Formation of 3-hydroxy-7-methoxy-3-phenyl-4-chromanol.
Substitution: Various substituted chromanones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3-Hydroxy-7-methoxy-3-phenyl-4-chromanone is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structural similarity to natural substrates makes it a candidate for studying enzyme-substrate interactions.
Medicine: The compound has shown promise in preliminary studies as an anti-inflammatory and antioxidant agent. Its ability to modulate biological pathways makes it a potential candidate for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of dyes and pigments due to its stable chromanone core and substituent versatility.
Mecanismo De Acción
The mechanism by which 3-Hydroxy-7-methoxy-3-phenyl-4-chromanone exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The methoxy and hydroxy groups play crucial roles in these interactions, often forming hydrogen bonds with amino acid residues in the enzyme’s active site.
Comparación Con Compuestos Similares
3-Hydroxy-4-chromanone: Lacks the methoxy and phenyl groups, resulting in different chemical properties and biological activities.
7-Methoxy-3-phenyl-4-chromanone:
3-Phenyl-4-chromanone: Lacks both the hydroxy and methoxy groups, making it less versatile in chemical reactions.
Uniqueness: 3-Hydroxy-7-methoxy-3-phenyl-4-chromanone stands out due to the combination of hydroxy, methoxy, and phenyl groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
18380-57-9 |
|---|---|
Fórmula molecular |
C16H14O4 |
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
3-hydroxy-7-methoxy-3-phenyl-2H-chromen-4-one |
InChI |
InChI=1S/C16H14O4/c1-19-12-7-8-13-14(9-12)20-10-16(18,15(13)17)11-5-3-2-4-6-11/h2-9,18H,10H2,1H3 |
Clave InChI |
MIYOIGVLMOMCHT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(=O)C(CO2)(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


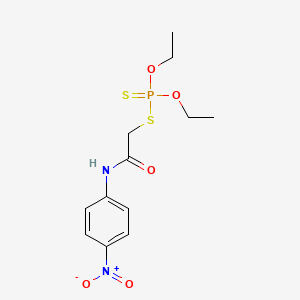
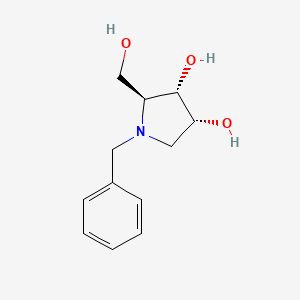
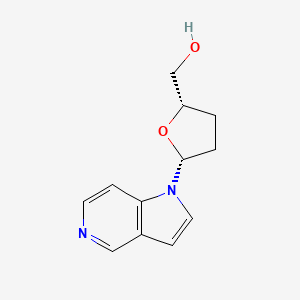
![Methyl 4-[2-(2-methoxy-2-oxoethyl)phenyl]butanoate](/img/structure/B12792632.png)
